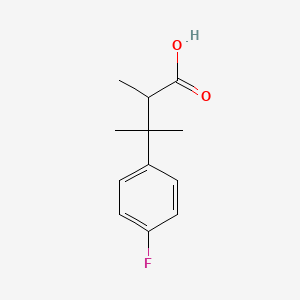

3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid

描述

属性

IUPAC Name |

3-(4-fluorophenyl)-2,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8(11(14)15)12(2,3)9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZBBPIKNHTWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and 2,3-dimethylbutanoic acid.

Reaction Conditions:

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to streamline the isolation and purification process.

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry

- Building Block for Organic Synthesis: This compound serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of new compounds with diverse functionalities .

Biology

- Biological Activity Investigations: Research has shown that 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid exhibits potential biological activities, including enzyme inhibition and receptor binding. Its structural features may enhance binding affinities to specific molecular targets.

Medicine

- Therapeutic Potential: Ongoing studies are exploring its anti-inflammatory and anticancer properties. The compound's mechanism of action involves interactions with histone deacetylases (HDACs), which are critical in gene expression regulation .

- Case Study: A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent .

Industry

- Material Development: The compound may be utilized in developing new materials or as an intermediate in pharmaceutical production. Its unique properties could lead to innovations in drug formulation or material science .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 3-(4-Chlorophenyl)-2,3-dimethylbutanoic acid | Contains chlorine instead of fluorine | Different biological activity profile |

| 3-(Phenyl)-2,3-dimethylbutanoic acid | No halogen substitution | Lower lipophilicity and receptor affinity |

| 3-(4-Bromophenyl)-2,3-dimethylbutanoic acid | Contains bromine | Enhanced biological activity due to larger halogen size |

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(4-fluorophenyl)-2,3-dimethylbutanoic acid with related compounds:

Key Observations:

Impact of Fluorine Substitution: The 4-fluorophenyl group in the target compound increases its molecular weight and polarity compared to non-fluorinated analogs like 2,3-dimethylbutanoic acid. Fluorine’s electronegativity may also enhance acidity (lower pKa) relative to non-fluorinated counterparts .

Steric and Electronic Effects: The 3-methyl substitution on the aromatic ring in 3-(4-fluoro-3-methylphenyl)-3-methylbutanoic acid introduces additional steric hindrance, which could influence binding interactions in biological systems .

生物活性

3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H15F O2

- Molecular Weight : 210.25 g/mol

- SMILES Notation : CC(C)C(=O)C(C1=CC=C(C=C1)F)C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. The presence of the fluorophenyl group enhances its interaction with biological targets.

The compound is believed to exert its effects through the inhibition of specific enzymes and pathways involved in inflammation and pain signaling. Its structural similarity to known anti-inflammatory agents suggests it may act on cyclooxygenase (COX) enzymes or similar targets.

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Pain relief in animal models | |

| Antimicrobial | Activity against bacteria | |

| Cytotoxicity | Effects on cancer cell lines |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study demonstrated that this compound significantly reduced inflammation in a rodent model of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers such as TNF-α and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases . -

Analgesic Properties :

In another investigation, the compound was tested for analgesic activity using the formalin test in mice. Results indicated that it effectively reduced pain responses at both early and late phases of the test, suggesting dual mechanisms of action . -

Antimicrobial Activity :

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics . -

Cytotoxicity Against Cancer Cells :

Research focused on the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .

常见问题

Q. What are the standard synthetic routes for 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group to a pre-functionalized butanoic acid backbone. For example, a boronic acid derivative (e.g., 4-fluorophenylboronic acid) can react with a halogenated precursor under palladium catalysis . Optimization includes screening catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃), with reaction monitoring via TLC or HPLC. Post-synthesis, purification via recrystallization or column chromatography is critical, with yields typically improved by controlling temperature (0–6°C for intermediates) .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Methodological Answer:

- X-ray crystallography : Use SHELX or SIR97 software for single-crystal structure determination. SHELXL is preferred for refining high-resolution data, while SIR97 integrates direct methods for phase solving .

- Spectroscopy : ¹H/¹³C NMR (to confirm fluorophenyl substitution and methyl group positions), FT-IR (for carboxylic acid and C-F bond verification), and LC-MS (for molecular ion validation) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer:

- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) and NMR integration for quantitative analysis .

- Storage : Store at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the carboxylic acid group .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning, disorder) be resolved during structural refinement?

- Methodological Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. For positional disorder, apply PART/SUMP constraints and validate with residual density maps. Cross-validate results using independent refinement in SIR97 or Olex2 to ensure reproducibility .

Q. What strategies improve synthetic yield and regioselectivity in fluorophenyl-containing analogs?

- Methodological Answer:

- Design of Experiments (DoE) : Optimize molar ratios (e.g., boronic acid:halide), solvent polarity (THF vs. DMF), and microwave-assisted synthesis to reduce side reactions .

- Regioselectivity : Introduce steric directing groups (e.g., methyl substituents) to bias coupling positions, as seen in 3-fluoro-4-methylbenzoic acid derivatives .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer: Perform molecular docking (AutoDock Vina, GOLD) using the compound’s 3D structure (from crystallography or DFT-optimized geometry). Validate with MD simulations (GROMACS) to assess binding stability. For fluorophenyl interactions, prioritize electrostatic potential maps to evaluate fluorine’s electron-withdrawing effects .

Q. What experimental approaches address discrepancies in bioactivity data across studies?

- Methodological Answer:

- Dose-Response Replication : Use standardized enzyme assays (e.g., fluorometric detection of IC₅₀) with controls for pH and solvent effects (DMSO < 1% v/v) .

- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity measurements .

Q. What advanced techniques resolve stability challenges under physiological conditions?

- Methodological Answer:

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) with HPLC-MS to track hydrolysis/oxidation. Introduce steric hindrance (e.g., dimethyl groups) to slow degradation .

- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester analogs) to enhance bioavailability, followed by enzymatic cleavage studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。